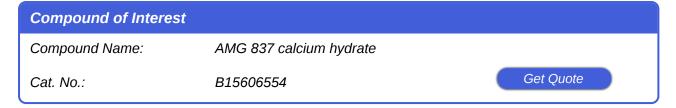


Preclinical Profile of AMG 837 Calcium Hydrate in Rodents: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 837 is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Developed as a potential treatment for type 2 diabetes, its mechanism of action centers on the glucose-dependent enhancement of insulin secretion from pancreatic β-cells.[3][4] Extensive preclinical evaluation in rodent models has characterized its pharmacological activity, efficacy, and pharmacokinetic profile. This technical guide synthesizes the available preclinical data from rodent studies to provide a comprehensive resource for researchers in the field of metabolic drug discovery. While demonstrating efficacy in improving glucose homeostasis, the broader clinical development of GPR40 agonists has been challenged by toxicity concerns observed with other compounds in this class.[3][5] This document will focus on the foundational rodent studies that defined the preclinical properties of AMG 837.

Mechanism of Action

AMG 837 functions as a partial agonist at the GPR40 receptor, which is predominantly expressed on pancreatic β -cells.[1][4] The activation of GPR40 by AMG 837 is coupled to the G α q signaling pathway.[3] This engagement leads to the activation of phospholipase C (PLC), initiating a cascade that results in the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent rise in intracellular calcium levels and activation of protein kinase C (PKC) are key events that potentiate glucose-stimulated insulin secretion



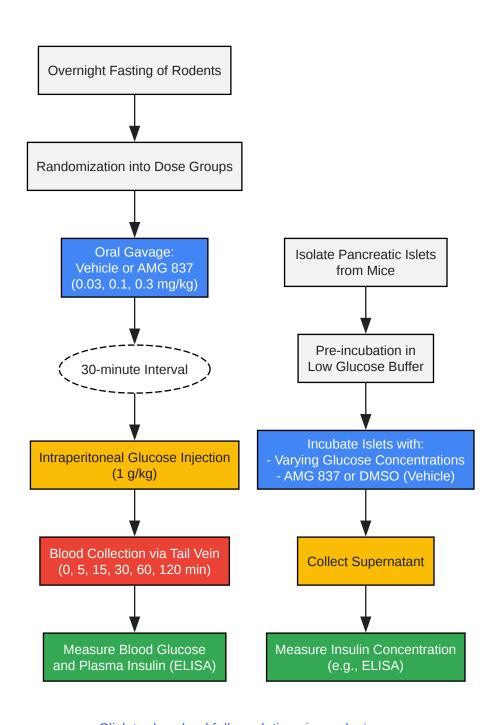




(GSIS).[6] A critical feature of this mechanism is its glucose dependency; AMG 837 enhances insulin secretion only in the presence of elevated glucose concentrations, which is believed to reduce the risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[2]







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